(5-phenyl-1,3,4-thiadiazol-2-yl)methanol (5-phenyl-1,3,4-thiadiazol-2-yl)methanol
Brand Name: Vulcanchem
CAS No.: 874507-52-5
VCID: VC12019301
InChI: InChI=1S/C9H8N2OS/c12-6-8-10-11-9(13-8)7-4-2-1-3-5-7/h1-5,12H,6H2
SMILES: C1=CC=C(C=C1)C2=NN=C(S2)CO
Molecular Formula: C9H8N2OS
Molecular Weight: 192.24 g/mol

(5-phenyl-1,3,4-thiadiazol-2-yl)methanol

CAS No.: 874507-52-5

Cat. No.: VC12019301

Molecular Formula: C9H8N2OS

Molecular Weight: 192.24 g/mol

* For research use only. Not for human or veterinary use.

(5-phenyl-1,3,4-thiadiazol-2-yl)methanol - 874507-52-5

Specification

CAS No. 874507-52-5
Molecular Formula C9H8N2OS
Molecular Weight 192.24 g/mol
IUPAC Name (5-phenyl-1,3,4-thiadiazol-2-yl)methanol
Standard InChI InChI=1S/C9H8N2OS/c12-6-8-10-11-9(13-8)7-4-2-1-3-5-7/h1-5,12H,6H2
Standard InChI Key KDWPCWGJRDPKNX-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C2=NN=C(S2)CO
Canonical SMILES C1=CC=C(C=C1)C2=NN=C(S2)CO

Introduction

Chemical Identity and Structural Features

Nomenclature and Molecular Structure

The systematic name (5-phenyl-1,3,4-thiadiazol-2-yl)methanol reflects its IUPAC nomenclature, specifying the positions of substituents on the thiadiazole ring. The core structure consists of a five-membered aromatic ring containing two nitrogen atoms and one sulfur atom (1,3,4-thiadiazole). Key structural elements include:

  • Phenyl group: Attached at the 5-position, contributing aromatic stability and hydrophobicity.

  • Hydroxymethyl group: Positioned at the 2-position, enabling hydrogen bonding and derivatization .

The molecular formula C9H8N2OS\text{C}_9\text{H}_8\text{N}_2\text{OS} corresponds to a planar heterocyclic system with a calculated exact mass of 192.0357 g/mol . X-ray crystallography data for this specific isomer remains unavailable, but analogous thiadiazoles exhibit bond lengths of ~1.26 Å for C=N and ~1.74 Å for C-S .

Synthesis and Reaction Pathways

General Synthetic Strategies

The synthesis of 1,3,4-thiadiazoles typically involves cyclization reactions using thiosemicarbazides or hydrazine derivatives. For (5-phenyl-1,3,4-thiadiazol-2-yl)methanol, a plausible route involves:

  • Formation of thiosemicarbazone: Reaction of phenylacetic acid hydrazide with carbon disulfide under basic conditions yields a thiosemicarbazide intermediate .

  • Oxidative cyclization: Treatment with ferric chloride (FeCl3\text{FeCl}_3) induces cyclization to form the 1,3,4-thiadiazole ring .

  • Hydroxymethylation: Introduction of the methanol group may proceed via nucleophilic substitution or oxidation of a methyl precursor.

A representative procedure from analogous compounds involves heating 2-amino-5-phenyl-1,3,4-thiadiazole with benzaldehyde derivatives, though adaptions are required for hydroxymethyl functionality .

Physicochemical Properties

Thermal and Spectral Characteristics

Key physical properties, derived from structurally related compounds, include:

PropertyValueMethod/Source
Melting Point113–115°CDifferential Scanning Calorimetry
Boiling Point392.0±44.0°C at 760 mmHgEstimated via EPI Suite
Density1.3±0.1 g/cm³Experimental
LogP (Octanol-Water)1.36Computational
Vapor Pressure0.0±1.0 mmHg at 25°CEPI Suite

Spectroscopic Data:

  • IR (KBr): Peaks at 3028 cm⁻¹ (aromatic C-H), 1705 cm⁻¹ (C=O stretch if oxidized), and 686 cm⁻¹ (C-S vibration) .

  • ¹H NMR (CDCl₃): Aromatic protons at δ 7.2–8.7 ppm, hydroxymethyl -OH proton at δ 5.4 ppm (broad) .

Applications and Research Directions

Materials Science Applications

The thiadiazole ring’s electron-deficient nature makes it suitable for:

  • Organic Electronics: As electron-transport layers in OLEDs.

  • Coordination Chemistry: Ligand for transition metal complexes (e.g., Cu(II), Fe(III)) .

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